2-Methylindenyllithium

Overview

Description

2-Methylindenyllithium (2-MIL) is an organolithium compound that is widely used in organic synthesis and research. It is a colorless, volatile liquid that is commercially available and can be used in a variety of laboratory experiments. 2-MIL is a useful reagent for the synthesis of a variety of compounds, including alkanes, alkenes, and alkyne compounds. It is also used in the synthesis of cyclic compounds, such as epoxides, lactones, and lactams. The reactivity of 2-MIL makes it an ideal choice for a variety of laboratory experiments.

Scientific Research Applications

Application in Chemical Synthesis

2-Methylindenyllithium has been used in various chemical synthesis processes. For instance, it played a role in the study of how ring strain affects a ring when phenyl groups accumulate at neighboring carbon atoms, leading to the formation of diradicals (Wittig, 1980). This research focused on synthesizing hydrocarbons capable of diyl formation, using dicarboxylic esters and transforming them into glycols, where phenyllithium showed superior results in yield.

In Organic Chemistry Reactions

2-Methylindenyllithium has been involved in studies exploring the generation of certain anions and their reactions, such as the generation of 2-lithio-2-(methylthio)-1,3-benzodithioles and their application in synthesizing unsymmetrical hexathioorthooxalates (Brown et al., 1984). These compounds were difficult to prepare by traditional methods, indicating the versatility of 2-methylindenyllithium in facilitating novel chemical reactions.

In Studies of Carbenoid Rearrangement

Research has also been conducted on the carbenoid rearrangement of gem-dihalogenospiropentanes using methyllithium, where 2-methylindenyllithium variants played a role. This study outlined the scope and limitations of this skeletal rearrangement, contributing to our understanding of complex organic reactions (Sedenkova et al., 2010).

In Coordination Chemistry

The compound has been used in the synthesis and structural study of specific indenylruthenium complexes, demonstrating its utility in coordination chemistry and the synthesis of complex organometallic compounds (Baker et al., 2005).

properties

IUPAC Name |

lithium;2-methyl-1H-inden-1-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9.Li/c1-8-6-9-4-2-3-5-10(9)7-8;/h2-7H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWWFXGMQILNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

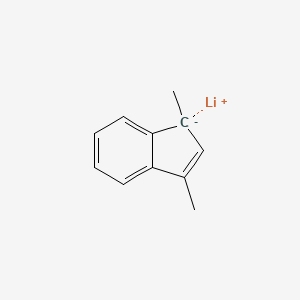

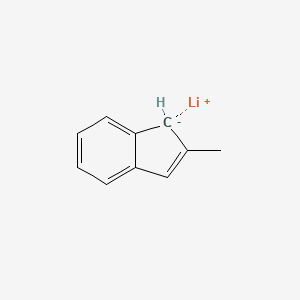

[Li+].CC1=CC2=CC=CC=C2[CH-]1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510442 | |

| Record name | Lithium 2-methyl-1H-inden-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 2-methyl-1H-inden-1-ide | |

CAS RN |

56423-64-4 | |

| Record name | Lithium 2-methyl-1H-inden-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.